![molecular formula C20H20NO2P B12558388 4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole CAS No. 147438-64-0](/img/structure/B12558388.png)
4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole is a complex organic compound characterized by the presence of a phosphoryl group attached to a diphenyl structure, along with a methylprop-1-en-1-yl and a methyl-1,3-oxazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of diphenylphosphoryl chloride with a suitable alkene under controlled conditions to form the phosphorylated intermediate. This intermediate is then subjected to cyclization reactions to form the oxazole ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the reactions and subsequent purification steps. The use of automated systems ensures consistent quality and minimizes human error.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphoryl oxides, while reduction can produce phosphines. Substitution reactions yield various substituted oxazole derivatives .
Aplicaciones Científicas De Investigación
4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole involves its interaction with specific molecular targets. The phosphoryl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to proteins and enzymes. The oxazole ring can engage in π-π stacking interactions, further stabilizing the compound’s binding to its targets. These interactions modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
5-[(Diphenylphosphoryl)methyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: Similar in structure but with a triazole ring instead of an oxazole ring.
4,5-Diphosphorylated 1,2,3-triazoles: Contains two phosphoryl groups and a triazole ring.
Uniqueness
4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole is unique due to its combination of a phosphoryl group with an oxazole ring, providing distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.
Propiedades
Número CAS |
147438-64-0 |
|---|---|
Fórmula molecular |
C20H20NO2P |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
4-(3-diphenylphosphoryl-2-methylprop-1-enyl)-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C20H20NO2P/c1-16(13-18-14-23-17(2)21-18)15-24(22,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-14H,15H2,1-2H3 |
Clave InChI |
SVWWJIUIPFHJRO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CO1)C=C(C)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[(4-Amino-1,3-phenylene)bis(oxy)]diphenol](/img/structure/B12558307.png)
![4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol](/img/structure/B12558312.png)
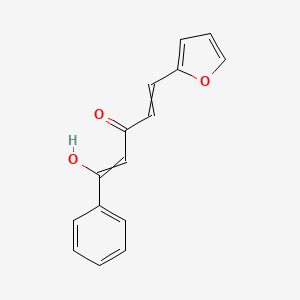
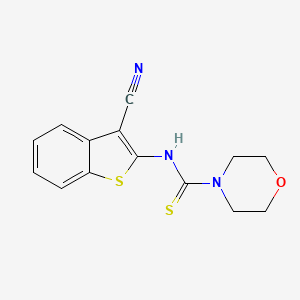
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 6-chloro-1-(phenylsulfonyl)-](/img/structure/B12558346.png)
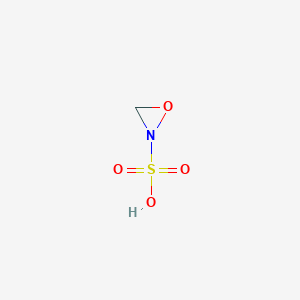
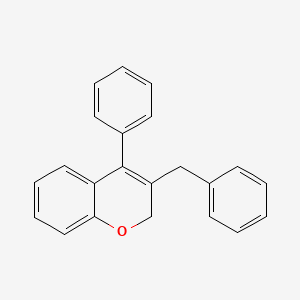
![4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12558363.png)

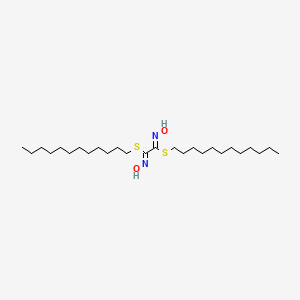
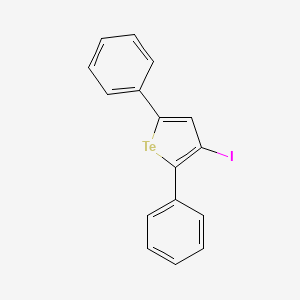
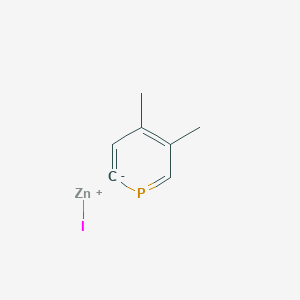
![[3-(Benzyloxy)prop-1-en-1-yl]benzene](/img/structure/B12558379.png)

